N-(2H-1,3-benzodioxol-5-yl)-2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8400^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique structural features
Preparation Methods
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide typically involves multi-step chemical processes. These processes may include isosteric replacement, chiral pool synthesis, and cyclocondensation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to achieve high purity and yield while maintaining the structural integrity of the complex molecule.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, highlighting its reactivity and functional versatility. These reactions include:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the molecule, using reagents such as halogens or nucleophiles.
Cyclization: Cyclization reactions can form additional ring structures, enhancing the compound’s complexity.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful for studying biochemical pathways and cellular processes.
Industry: Its unique properties make it valuable for developing new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide involves modulating various biochemical pathways. Specifically, it can affect microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and cell apoptosis.
Comparison with Similar Compounds
Similar compounds to N-(2H-1,3-benzodioxol-5-yl)-2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide include:
N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: Shares structural similarities and undergoes similar chemical reactions.
N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide: Another compound with a benzodioxol group, used in various chemical applications.
2-(1,3-Benzodioxol-5-yl)ethanamine: Known for its applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its complex structure and the specific biochemical pathways it targets, making it a valuable compound for advanced scientific research.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics that suggest various biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety and a triazatricyclo core , which are known for their diverse biological activities. The presence of sulfur in the structure further enhances its chemical reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H21N3O4S |
Molecular Weight | 405.49 g/mol |
CAS Number | 689262-88-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
- Apoptosis Induction : It can trigger programmed cell death in cancer cells through various signaling pathways.
- Modulation of Signaling Pathways : The compound may alter cellular responses by modulating pathways such as the MAPK/ERK pathway or PI3K/Akt signaling.
Anticancer Properties
Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-(sulfanyl)acetamide exhibit significant anticancer properties:
-
In vitro Studies : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines (e.g., breast cancer and leukemia) by inducing apoptosis and inhibiting cell proliferation.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HL60 (Leukemia) 10
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
-
Bacterial Inhibition : Exhibits activity against both Gram-positive and Gram-negative bacteria.
Bacteria Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Fungal Activity : Preliminary studies suggest efficacy against certain fungal strains.
Study on Anticancer Effects
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar compounds on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Study on Antimicrobial Effects
In another study reported in Antimicrobial Agents and Chemotherapy, the compound demonstrated potent activity against multidrug-resistant strains of bacteria with an MIC comparable to established antibiotics.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O5S2/c31-24(28-18-10-11-21-22(12-18)35-16-34-21)15-36-26-27-13-23-25(29-26)19-8-4-5-9-20(19)30(37(23,32)33)14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDXPYRHJYFKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=C4C(=N3)C5=CC=CC=C5N(S4(=O)=O)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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